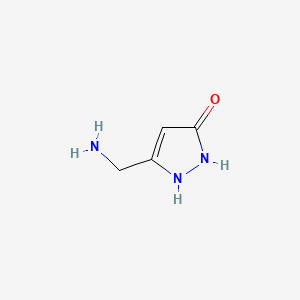
5-Aminomethylpyrazolin-5-one
Overview
Description
5-Aminomethylpyrazolin-5-one is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms.
Biochemical Analysis
Biochemical Properties
5-Aminomethylpyrazolin-5-one plays a crucial role in biochemical reactions, particularly in the synthesis of pyrazoles and pyrazolones. It interacts with various enzymes and proteins, facilitating the formation of highly functionalized pyrazole and pyrazolone derivatives . These interactions are primarily catalytic, involving organo- and metal-catalysts that enhance the reactivity of this compound.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes related to cellular aging and inflammation . This modulation can lead to significant changes in cellular behavior, including alterations in metabolic pathways and energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic activity. The compound’s mechanism of action involves the formation of stable complexes with target enzymes, thereby influencing their activity and the overall biochemical pathways they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, the reactivity of this compound in asymmetric synthesis reactions can vary depending on the duration and conditions of the experiment . Long-term exposure to the compound may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may enhance metabolic activity and promote beneficial effects, such as improved energy balance and reduced fat accumulation . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in metabolic pathways and enzyme activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in amino acid metabolism, influencing the synthesis and degradation of key metabolites . The compound’s impact on metabolic flux and metabolite levels can lead to significant changes in cellular energy balance and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethylpyrazolin-5-one typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolinone ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and improve the overall yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aminomethylpyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolinones and pyrazoles, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Aminomethylpyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 5-Aminomethylpyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminopyrazole
- 5-Aminopyrazolone
- 5-Aminopyrazolidinone
Uniqueness
5-Aminomethylpyrazolin-5-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both synthetic chemistry and medicinal research .
Properties
IUPAC Name |
5-(aminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-2-3-1-4(8)7-6-3/h1H,2,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSFCAQPDWJPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187152 | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33512-95-7 | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033512957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)
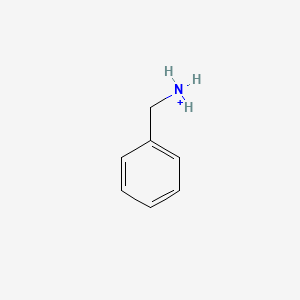

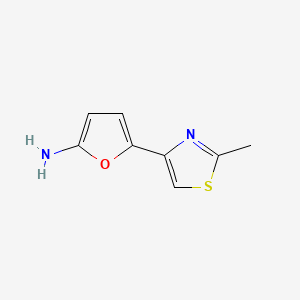

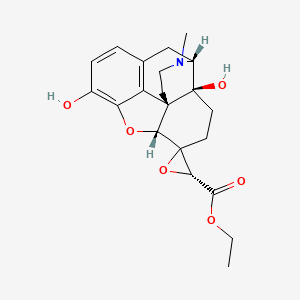
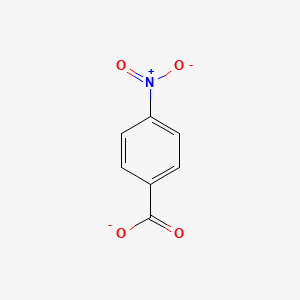
![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
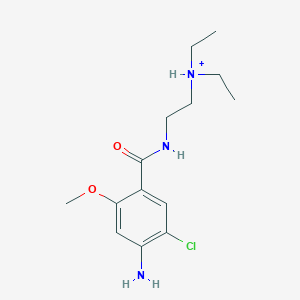
![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)

